molecular formula C24H32N4O4 B131707 Ximelagatran Nitrile CAS No. 260790-61-2

Ximelagatran Nitrile

货号: B131707
CAS 编号: 260790-61-2
分子量: 440.5 g/mol
InChI 键: OBOJZPLHHDGCCL-RBBKRZOGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ximelagatran Nitrile is a compound that has garnered significant interest in the field of medicinal chemistry. It is a derivative of ximelagatran, an anticoagulant that was developed as a potential replacement for warfarin. This compound is known for its ability to inhibit thrombin, a key enzyme in the coagulation process, making it a valuable compound in the treatment and prevention of thromboembolic disorders .

准备方法

The synthesis of Ximelagatran Nitrile involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the nitrile group through a reaction involving cyanide sources. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce this compound efficiently .

化学反应分析

Ximelagatran Nitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield primary amines .

科学研究应用

Clinical Trials and Efficacy

Ximelagatran was extensively studied for its efficacy in preventing VTE after surgical procedures such as total hip replacement. A notable study compared ximelagatran with enoxaparin, a low-molecular-weight heparin, revealing that while both reduced VTE incidence, enoxaparin demonstrated superior efficacy (7.9% vs. 4.6% for total VTE incidence) .

Study Intervention Total VTE Incidence Major Bleeding Events
Ximelagatran vs EnoxaparinXimelagatran 24 mg bid7.9%0.8%
Enoxaparin 30 mg bid4.6%0.9%

Atrial Fibrillation

In patients with atrial fibrillation, ximelagatran was evaluated against warfarin in two major trials (SPORTIF III and V). Initial analyses suggested non-inferiority; however, re-evaluations raised concerns regarding efficacy and safety profiles, particularly regarding liver toxicity .

Trial Comparison Primary Endpoint Findings
SPORTIF III & VXimelagatran vs WarfarinStroke PreventionNon-inferiority claimed but contested due to safety concerns

Safety and Hepatic Concerns

Despite its advantages, ximelagatran's safety profile was marred by reports of drug-induced liver injury (DILI). Long-term use (>35 days) showed elevated liver enzymes in a significant percentage of patients (7.9% incidence of ALT >3x ULN) . This led to critical evaluations of its hepatotoxic potential and contributed to its market withdrawal.

Mechanistic Studies

Research into the mechanisms of action of ximelagatran has provided insights into its pharmacological properties:

  • Thrombin Inhibition : Ximelagatran selectively inhibits both free and clot-bound thrombin, crucial for effective anticoagulation.
  • Immunogenic Responses : Genetic studies indicated that certain MHC alleles may predispose individuals to liver injury when treated with ximelagatran .

Case Study 1: Venous Thromboembolism Prevention

In a multicenter study involving over 1800 patients undergoing total hip replacement surgery, ximelagatran's performance was closely monitored against enoxaparin. The results highlighted the necessity for careful patient selection and monitoring due to the observed differences in efficacy and safety profiles.

Case Study 2: Hepatic Toxicity Investigation

A pharmacogenomic study investigated the relationship between genetic markers and liver enzyme elevations in patients treated with ximelagatran. Results suggested an association between specific MHC alleles and increased risk of DILI, emphasizing the need for personalized medicine approaches in anticoagulant therapy .

作用机制

The mechanism of action of Ximelagatran Nitrile involves its conversion to melagatran, the active form of the compound. This conversion occurs through hydrolysis and dehydroxylation reactions in the liver and other tissues. Melagatran then inhibits thrombin by binding to its active site, preventing the conversion of fibrinogen to fibrin, a crucial step in the formation of blood clots. This inhibition of thrombin reduces the risk of thromboembolic events .

相似化合物的比较

Ximelagatran Nitrile is unique compared to other anticoagulants due to its oral bioavailability and direct inhibition of thrombin. Similar compounds include dabigatran, rivaroxaban, and apixaban, which also act as direct thrombin inhibitors or factor Xa inhibitors. this compound stands out due to its specific mechanism of action and its potential to overcome the limitations associated with traditional anticoagulants like warfarin .

生物活性

Ximelagatran nitrile is a derivative of ximelagatran, which is an oral direct thrombin inhibitor that was developed for anticoagulation therapy. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical efficacy, and associated safety concerns.

Overview of Ximelagatran

Ximelagatran is a prodrug that converts to melagatran, a direct thrombin inhibitor. It was initially developed for the prevention and treatment of thromboembolic disorders. Its mechanism of action involves the competitive inhibition of thrombin, which is crucial in the coagulation cascade. The compound has shown to be effective in preventing strokes in patients with atrial fibrillation and in managing deep vein thrombosis (DVT) .

Table 1: Comparison of Ximelagatran and Warfarin

FeatureWarfarin SodiumXimelagatran–Melagatran
OriginSyntheticSynthetic
Mechanism of ActionInhibition of clotting factors synthesisDirect thrombin inhibition
Onset of ActionSlowRapid
Effective AnticoagulantYesYes
Risk of HemorrhageSignificantEquivalent
Administration RouteOral, once dailyOral, twice daily
PharmacokineticsUnpredictablePredictable
Dietary InteractionsSignificantMinimal

Pharmacological Properties

This compound demonstrates several pharmacological benefits:

  • Rapid Absorption : The bioavailability of ximelagatran is approximately 20%, with peak plasma concentrations achieved within 1.5 to 2 hours after administration .
  • Predictable Pharmacokinetics : Unlike warfarin, ximelagatran does not require routine monitoring due to its predictable pharmacokinetics .
  • Efficacy : Clinical trials have shown that ximelagatran is non-inferior to warfarin in preventing strokes in patients with atrial fibrillation and superior for venous thromboembolism prevention post-surgery .

Clinical Studies and Efficacy

The efficacy of ximelagatran was evaluated in several large-scale clinical trials:

  • SPORTIF Trials : These trials compared ximelagatran with warfarin in patients with nonvalvular atrial fibrillation. Results indicated that ximelagatran was as effective as warfarin in preventing stroke and systemic embolism .
  • Safety Concerns : Despite its efficacy, long-term use (beyond 35 days) raised significant safety concerns due to liver toxicity. The incidence of elevated liver enzymes was notably higher than in comparator groups .

Case Study: Liver Toxicity

A notable case involved a patient who developed severe liver injury after long-term treatment with ximelagatran. This led to the drug's withdrawal from the market due to concerns about idiosyncratic drug-induced liver injury. The mechanism behind this toxicity remains unclear but may involve genetic predispositions related to major histocompatibility complex (MHC) alleles .

属性

IUPAC Name

ethyl 2-[[(1R)-2-[(2S)-2-[(4-cyanophenyl)methylcarbamoyl]azetidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-2-32-21(29)16-26-22(19-6-4-3-5-7-19)24(31)28-13-12-20(28)23(30)27-15-18-10-8-17(14-25)9-11-18/h8-11,19-20,22,26H,2-7,12-13,15-16H2,1H3,(H,27,30)/t20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOJZPLHHDGCCL-RBBKRZOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@H](C1CCCCC1)C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436987
Record name Ximelagatran Nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260790-61-2
Record name Ximelagatran Nitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。